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molecular formula C8H5N3O B8561179 Pyrido[3,4-b]pyrazine-3-carbaldehyde

Pyrido[3,4-b]pyrazine-3-carbaldehyde

Cat. No. B8561179
M. Wt: 159.14 g/mol
InChI Key: YJHROMXXZFIARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696210B2

Procedure details

A suspension of the vinylpyridopyrazinedione above (0.14 g, 0.74 mMol) in dioxane (6 mL) and water (3 mL) was treated with 2.5% osmium tetroxide solution in t-butanol (0.38 mL, 37 μMol) and sodium periodate (0.48 g, 2.2 nMol). After stirring for 3 h the reaction mixture was diluted with water (20 mL) and the product was purified by reversed phase HPLC (method F) using nonbuffered mobile phase. The pure product was isolated as a solid (56 mg, 40%). 1H-NMR (DMSO-d6), δ=12.80 (bs, 1H), 12.20 (bs, 1H), 10.01 (s, 1H), 8.62 (d, 1H, J=1.8 Hz), 7.78 (d, 1H, J=1.8 Hz).
Name
vinylpyridopyrazinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Yield
40%

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]=[CH:5][C:6]2[C:7]([N:14]=1)=[N:8][C:9](=O)[C:10](=O)[N:11]=2)=C.[C:15](O)(C)(C)C.I([O-])(=O)(=O)=O.[Na+].[OH2:26]>O1CCOCC1.[Os](=O)(=O)(=O)=O>[N:8]1[CH:9]=[C:10]([CH:15]=[O:26])[N:11]=[C:6]2[CH:7]=[N:14][CH:3]=[CH:4][C:5]=12 |f:2.3|

Inputs

Step One
Name
vinylpyridopyrazinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C=1C=CC=2C(=NC(C(N2)=O)=O)N1
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0.48 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was purified by reversed phase HPLC (method F)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C2C(=NC(=C1)C=O)C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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